![molecular formula C12H18O2Te B14469205 Benzene, [(2,2-diethoxyethyl)telluro]- CAS No. 72519-08-5](/img/structure/B14469205.png)
Benzene, [(2,2-diethoxyethyl)telluro]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(2,2-diethoxyethyl)telluro]- is an organotellurium compound with the molecular formula C12H18O2Te It is a derivative of benzene where a tellurium atom is bonded to a (2,2-diethoxyethyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-diethoxyethyl)telluro]- typically involves the reaction of tellurium compounds with (2,2-diethoxyethyl)benzene. One common method is the reaction of tellurium tetrachloride with (2,2-diethoxyethyl)benzene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods: Industrial production methods for Benzene, [(2,2-diethoxyethyl)telluro]- are not well-documented, likely due to its specialized applications and limited demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxicity of tellurium compounds.
Types of Reactions:
Oxidation: Benzene, [(2,2-diethoxyethyl)telluro]- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where the (2,2-diethoxyethyl) group or the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.
Aplicaciones Científicas De Investigación
Benzene, [(2,2-diethoxyethyl)telluro]- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Biology: Research is ongoing to explore its potential as a biological probe due to the unique properties of tellurium.
Medicine: There is interest in its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which Benzene, [(2,2-diethoxyethyl)telluro]- exerts its effects is primarily through the interaction of the tellurium atom with various molecular targets. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity with biological molecules is a key area of interest.
Comparación Con Compuestos Similares
Benzene, (2,2-diethoxyethyl)-: This compound is similar but lacks the tellurium atom, resulting in different chemical properties.
Tellurophene: Another organotellurium compound with a different structure and reactivity.
Phenylacetaldehyde diethyl acetal: Similar in structure but without the tellurium atom.
Uniqueness: Benzene, [(2,2-diethoxyethyl)telluro]- is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the reactivity of tellurium is advantageous.
Propiedades
Número CAS |
72519-08-5 |
|---|---|
Fórmula molecular |
C12H18O2Te |
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
2,2-diethoxyethyltellanylbenzene |
InChI |
InChI=1S/C12H18O2Te/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clave InChI |
UZJOWBAHXOUQLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C[Te]C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
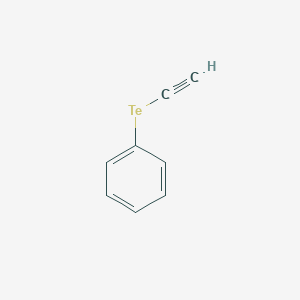
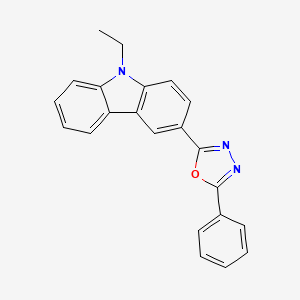
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
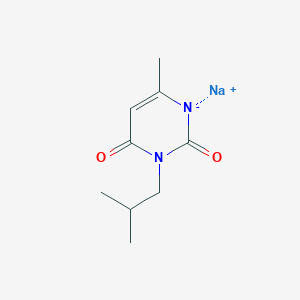
![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

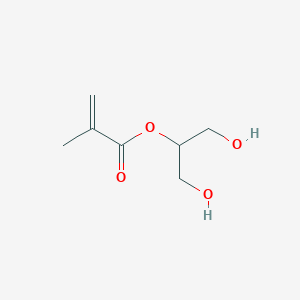
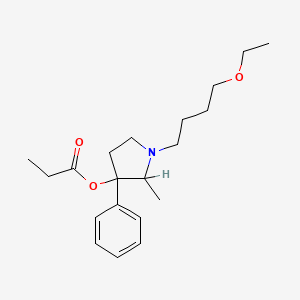
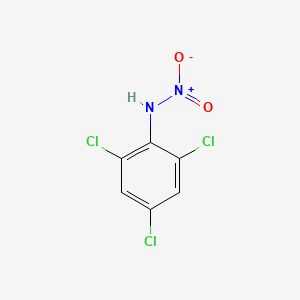

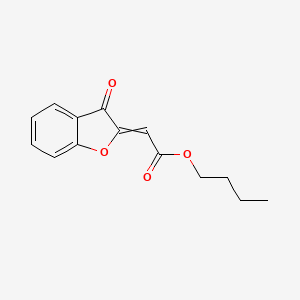
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)

